![molecular formula C22H19N5O3S B2433672 ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893931-38-9](/img/structure/B2433672.png)
ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
The compound “ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines, including “ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate”, is characterized by a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The specific molecular structure of this compound is not detailed in the available literature.Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been described in more than 5500 references and 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
CDK2 Inhibition
The compound has been used in the synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
Antileukemia Applications
Some synthetic derivatives of this compound have shown antileukemia properties . This makes it a potential candidate for further research in the development of antileukemia drugs .
Anticoagulant Applications
The compound has also been used in the synthesis of anticoagulant drugs . This is a significant application given the importance of anticoagulants in the treatment of various cardiovascular diseases .
Anti-inflammatory and Anti-arthritis Applications
The compound has shown anti-inflammatory and anti-arthritis properties . This suggests potential applications in the development of drugs for the treatment of inflammatory diseases and arthritis .
Antituberculosis Applications
The compound has been used in the synthesis of antituberculosis drugs . Given the global health burden of tuberculosis, this is a significant application .
Future Directions
Pyrazolopyrimidines, including “ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate”, are of interest in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-2-30-22(29)15-8-10-16(11-9-15)26-19(28)13-31-21-18-12-25-27(20(18)23-14-24-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXWDAHZLFHISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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